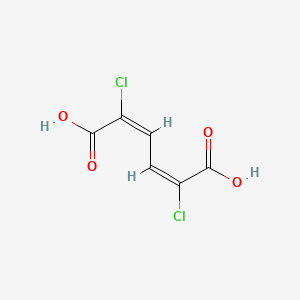

2,5-Dichloro-cis,cis-muconic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

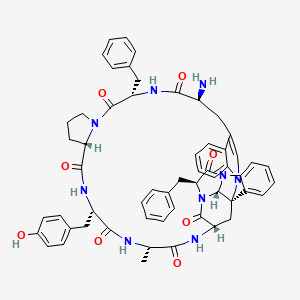

2,5-dichloro-cis,cis-muconic acid is a 2,5-dichloromuconic acid. It derives from a cis,cis-muconic acid.

Wissenschaftliche Forschungsanwendungen

Biodegradability and Chemical Structure

Research indicates that substituted muconic acids, like 2,5-dichloro-cis,cis-muconic acid, have varying stabilities under different pH conditions. These compounds have been studied for their biodegradability and chemical structure, particularly how they behave in different environmental conditions, making them relevant in environmental chemistry and pollution management studies (Schmidt, Remberg, & Knackmuss, 1980).

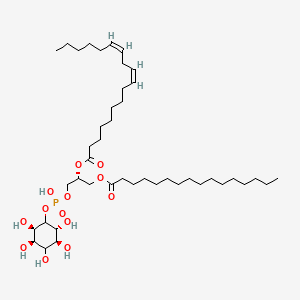

Renewable Unsaturated Polyesters

2,5-Dichloro-cis,cis-muconic acid is identified as a key component in the synthesis of renewable unsaturated polyester resins. Its incorporation into polyesters through condensation polymerization demonstrates its potential in creating sustainable materials, particularly in the field of polymer chemistry and materials science (Rorrer et al., 2016).

Production of Bio-Adipic Acid for Nylon Polymerization

This compound is also pivotal in the catalytic conversion to adipic acid, a significant chemical used in the production of nylon-6,6. Studies focus on the bioreactor production of muconate, its separation, and transformation into high-purity adipic acid, highlighting its role in industrial chemistry and bioengineering (Vardon et al., 2016).

Microbial Production and Pathway Engineering

There is significant research in metabolic engineering to produce 2,5-dichloro-cis,cis-muconic acid from simpler carbon sources like glucose. This involves modifying microbial pathways, demonstrating its application in biotechnology and bioengineering for sustainable chemical production (Lin, Sun, Yuan, & Yan, 2014).

Conversion to Maleoylacetic Acid

Studies have shown that 2,5-dichloro-cis,cis-muconic acid can be converted into maleoylacetic acid. This process involves the use of specific enzymes and has implications in the field of biochemistry and enzyme catalysis (Schmidt & Knackmuss, 1980).

Coculture Systems for Production

Research has been conducted on using E. coli–E. coli coculture systems for the efficient production of muconic acid from glycerol. This highlights its potential in industrial bioprocessing and microbial coculture systems (Zhang, Li, Pereira, & Stephanopoulos, 2015).

Electrochemical Conversion in Biorefineries

The electrochemical conversion of biologically produced muconic acid is being explored for its relevance in the sustainable manufacture of commodities like polyamides and polyesters. This area of research is significant in the development of green chemistry and sustainable industrial processes (Matthiesen et al., 2016).

Eigenschaften

Molekularformel |

C6H4Cl2O4 |

|---|---|

Molekulargewicht |

211 g/mol |

IUPAC-Name |

(2E,4E)-2,5-dichlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-1+,4-2+ |

InChI-Schlüssel |

HECLTTZJJYETPR-ZPUQHVIOSA-N |

Isomerische SMILES |

C(=C(/Cl)\C(=O)O)\C=C(\Cl)/C(=O)O |

Kanonische SMILES |

C(=C(C(=O)O)Cl)C=C(C(=O)O)Cl |

Herkunft des Produkts |

United States |

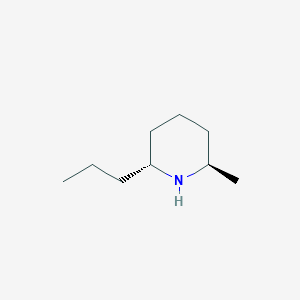

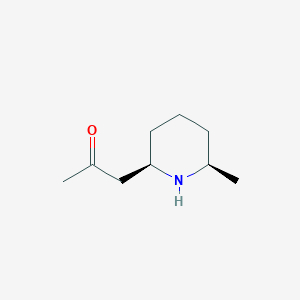

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

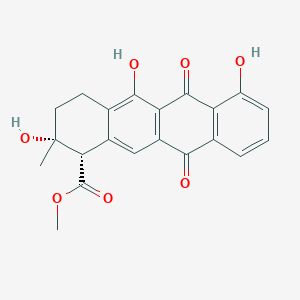

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.